![molecular formula C18H22N4O3 B6488894 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-08-8](/img/structure/B6488894.png)

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

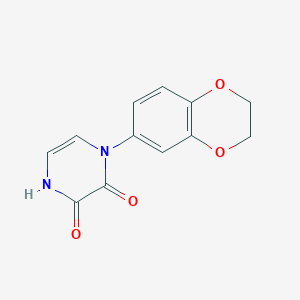

The compound appears to contain an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .

Molecular Structure Analysis

The compound seems to contain a 2,3-dihydro-1H-indol-1-yl group , a 1,3,8-triazaspiro[4.5]decane group, and a 2,4-dione group . These groups contribute to the overall structure of the compound.Scientific Research Applications

- The indole ring system has been extensively studied for its potential in cancer treatment. Researchers have synthesized derivatives with anticancer activity, including those containing indole scaffolds . Investigate the specific effects of this compound on cancer cells, tumor growth, and apoptosis pathways.

- Indole derivatives often exhibit antimicrobial properties. Evaluate the compound’s effectiveness against bacterial strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) . Assess its minimum inhibitory concentration (MIC) and potential as a novel antimicrobial agent.

- Biofilm formation contributes to antibiotic resistance. Explore whether this compound can inhibit biofilm formation, particularly in Staphylococcus aureus . Biofilm inhibition is crucial for preventing chronic infections.

- Investigate the compound’s antioxidant properties. Assess its ability to scavenge free radicals and protect cells from oxidative stress . Consider using the ferric reducing antioxidant power (FRAP) assay to quantify antioxidant capacity.

- Some indole derivatives exhibit anti-inflammatory activity. Explore their potential in reducing inflammation, possibly through modulation of cytokines or inhibition of inflammatory pathways . Investigate their effects in animal models or cell cultures.

- Given the unique spirocyclic structure, consider using this compound as a building block for drug delivery systems. Investigate its solubility, stability, and potential for targeted drug release . Could it enhance drug bioavailability or improve therapeutic outcomes?

Anticancer Properties

Antimicrobial Activity

Biofilm Inhibition

Antioxidant Potential

Anti-Inflammatory Effects

Drug Delivery Systems

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to their various biological activities . The specific changes resulting from this interaction would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context in which the compound is acting.

Result of Action

Given the various biological activities associated with indole derivatives , the effects could range from modulation of enzyme activity to alteration of cell signaling pathways, among others.

properties

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-20-10-7-18(8-11-20)16(24)22(17(25)19-18)12-15(23)21-9-6-13-4-2-3-5-14(13)21/h2-5H,6-12H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZGVLWVLYLUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6488812.png)

![7-cyclopentyl-1,3-dimethyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488814.png)

![7-cyclohexyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6488818.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488829.png)

![ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B6488836.png)

![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)

![4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488858.png)

![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6488876.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B6488891.png)

![3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488902.png)

![N-(4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488910.png)